1-butyl-3-(methoxymethyl)-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-butyl-3-(methoxymethyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-3-4-6-11-7-5-9(10-11)8-12-2/h5,7H,3-4,6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGNOFXILLORFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=CC(=N1)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 Butyl 3 Methoxymethyl 1h Pyrazole
Foundational Pyrazole (B372694) Ring Construction Strategies
The initial and most critical phase in the synthesis of 1-butyl-3-(methoxymethyl)-1H-pyrazole is the construction of the pyrazole heterocycle itself. Modern organic synthesis offers several robust strategies for this purpose, each with distinct advantages regarding precursor availability, reaction efficiency, and control over substitution patterns.
The most classic and widely employed method for pyrazole synthesis is the Knorr synthesis, which involves the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. beilstein-journals.orgnih.govmdpi.commdpi.com This approach is highly versatile and can be adapted for the synthesis of the target molecule. The reaction proceeds through the formation of a hydrazone or enamine intermediate, followed by cyclization and dehydration to yield the aromatic pyrazole ring. mdpi.com
For the synthesis of the 3-(methoxymethyl)pyrazole core, a suitable 1,3-dicarbonyl precursor is required, such as 1-methoxy-4,4-dimethoxybutan-2-one. The reaction of this precursor with hydrazine would yield 3-(methoxymethyl)-1H-pyrazole. A key challenge in this method when using substituted hydrazines (like butylhydrazine) is controlling the regioselectivity, as two different regioisomers can be formed. nih.gov However, by forming the pyrazole ring first with unsubstituted hydrazine and then alkylating, this issue can be circumvented.
| 1,3-Dicarbonyl Precursor | Hydrazine Derivative | Conditions | Product | Yield |
|---|---|---|---|---|
| Acetylacetone | Hydrazine hydrate | Ethanol, reflux | 3,5-dimethyl-1H-pyrazole | High |
| Ethyl acetoacetate | Phenylhydrazine (B124118) | Nano-ZnO, solvent-free | 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | Good |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Aryl hydrazine hydrochloride | N,N-Dimethylacetamide, ambient temp. | 1-Aryl-5-phenyl-3-(trifluoromethyl)-1H-pyrazole | 74-77% |
The 1,3-dipolar cycloaddition reaction is another powerful method for constructing the pyrazole ring. This reaction typically involves the [3+2] cycloaddition of a diazo compound (the 1,3-dipole) with an alkyne or alkene (the dipolarophile). acs.org To obtain a fully aromatic pyrazole, an alkyne is used as the starting material, or an alkene is used followed by an oxidation step.
For the synthesis of this compound, one potential pathway involves the reaction of a diazo compound with an appropriately substituted alkyne. For instance, the reaction of diazomethane (B1218177) with 1-methoxy-2-butyne could theoretically yield the desired substitution pattern, although controlling the regioselectivity would be a primary concern. acs.org A more controlled approach involves generating the diazo compound in situ from precursors like N-tosylhydrazones. organic-chemistry.org This method provides a convergent route to 3,5-disubstituted pyrazoles with good regioselectivity. acs.orgorganic-chemistry.org
| Diazo Source | Dipolarophile | Conditions | Product Type | Key Feature |
|---|---|---|---|---|
| Aldehyde-derived diazo compounds (in situ) | Terminal alkynes | One-pot procedure | 3,5-disubstituted pyrazoles | Convergent, regioselective |
| N-tosylhydrazones (in situ diazo generation) | gem-dibromoalkenes (in situ alkyne generation) | Base-mediated | 3,5-diaryl-4-bromo-1H-pyrazoles | High regioselectivity |
| N,N-disubstituted hydrazines | Alkynoates | Cu₂O, base, air (oxidant) | Substituted pyrazoles | Aerobic oxidative [3+2] cycloaddition |
Multicomponent reactions (MCRs) have emerged as highly efficient strategies for the synthesis of complex molecules, including pyrazole derivatives, in a single step from three or more starting materials. beilstein-journals.orgmdpi.com These reactions are characterized by high atom economy and operational simplicity. mdpi.com Various MCRs have been developed for the synthesis of highly substituted pyrazoles.
A common MCR for pyrazole synthesis involves the reaction of an aldehyde, malononitrile, a hydrazine, and a β-ketoester. nih.gov While this often leads to fused pyranopyrazole systems, variations of MCRs can be designed to yield discrete pyrazole rings. For example, a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine can produce persubstituted pyrazoles. beilstein-journals.org Another approach involves the in situ generation of a 1,3-dielectrophile which then undergoes cyclocondensation with a hydrazine. nih.gov The development of an MCR for this compound would require the careful selection of starting materials that can assemble to form the desired substitution pattern with high regioselectivity.
| Number of Components | Reactants | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Three | Aldehyde, β-ketoester, hydrazine | Yb(PFO)₃ | Persubstituted pyrazole-4-carboxylates |
| Four | Aldehyde, malononitrile, ethyl acetoacetate, hydrazine hydrate | Various catalysts (e.g., NPs, ionic liquids) | Pyrano[2,3-c]pyrazoles |
| Three | Alkyne, nitrile, Ti imido complex | Oxidative N-N coupling | Substituted pyrazoles |
Regioselective Introduction of the 1-Butyl Substituent
Once the 3-(methoxymethyl)-1H-pyrazole core is synthesized, the final step is the introduction of the butyl group onto one of the ring nitrogen atoms. The primary challenge in this step is achieving regioselectivity, as alkylation can occur at either the N1 or N2 position, leading to a mixture of isomers.
The N-alkylation of pyrazoles is typically achieved by deprotonating the pyrazole NH with a base, followed by reaction with an electrophilic alkylating agent. semanticscholar.org A wide variety of bases and solvents can be used, and the choice often influences the regioselectivity and yield of the reaction. Common bases include alkali metal carbonates (e.g., K₂CO₃), hydroxides, and hydrides (e.g., NaH). acs.org The reaction is often performed in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). acs.org
Alternative methods for N-alkylation have also been developed to avoid the use of strong bases or high temperatures. These include Mitsunobu reactions and transition metal-catalyzed processes. semanticscholar.org Recently, acid-catalyzed N-alkylation using trichloroacetimidates as electrophiles has been reported as a mild alternative. semanticscholar.org For unsymmetrical pyrazoles, such as 3-(methoxymethyl)-1H-pyrazole, the steric and electronic properties of the substituent at the C3 position play a crucial role in directing the incoming alkyl group to the N1 position.
The choice of alkylating agent and reaction conditions is paramount for the successful regioselective synthesis of this compound.
Alkylating Agents: The most common alkylating agents for introducing a butyl group are butyl halides, such as 1-bromobutane (B133212) or 1-iodobutane. Other agents like dibutyl sulfate (B86663) could also be employed.
Reaction Conditions: The regioselectivity of N-alkylation is highly dependent on the reaction conditions.
Base and Solvent: Systematic studies have shown that for 3-substituted pyrazoles, using potassium carbonate (K₂CO₃) in DMSO can achieve high regioselectivity for N1-alkylation. acs.org The outcome is often controlled by steric hindrance, where the bulkier substituent at C3 directs the alkylation to the more accessible N1 position. semanticscholar.org
Phase-Transfer Catalysis: Phase-transfer catalysis (PTC) conditions can also be employed for N-alkylation, often providing good yields. researchgate.net
Protecting Groups: In cases where regioselectivity is difficult to control, a protecting group strategy can be implemented. For example, a removable protecting group can be used to block one of the nitrogen atoms, allowing for selective alkylation of the other, followed by deprotection. nih.gov
| Pyrazole Substrate | Alkylating Agent | Base/Catalyst | Solvent | Outcome |
|---|---|---|---|---|
| 3-Substituted Pyrazoles | Alkyl Halides | K₂CO₃ | DMSO | Regioselective N1-alkylation |
| Unsymmetrical Pyrazoles | Benzylic Trichloroacetimidates | Brønsted Acid | 1,2-DCE | Sterically controlled N-alkylation |
| Pyrazoles | Alkyl Halides | None (Microwave) | Solvent-free | Good yields, avoids side reactions |
| Pyrazole | Alcohol | Crystalline aluminosilicate | Gas phase (200-350°C) | Industrial N-alkylation method |
Targeted Synthesis of the 3-(Methoxymethyl) Moiety
The introduction of the 3-(methoxymethyl) substituent onto the pyrazole core is a critical step in the synthesis of this compound. This typically involves the initial formation of a 3-hydroxymethylpyrazole precursor, followed by etherification to yield the desired methoxymethyl group.
Etherification Strategies for Hydroxymethylpyrazole Precursors
The conversion of a 3-hydroxymethylpyrazole to its corresponding methyl ether is commonly achieved through Williamson ether synthesis. masterorganicchemistry.comyoutube.comwikipedia.orgyoutube.comkhanacademy.org This method involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a leaving group from a methylating agent.
A typical procedure would involve treating the 3-hydroxymethylpyrazole precursor with a strong base, such as sodium hydride (NaH), to generate the sodium alkoxide. This is followed by the addition of a methylating agent, for instance, methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4). The reaction is generally carried out in an aprotic polar solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).
Table 1: Reaction Conditions for Williamson Ether Synthesis of Hydroxymethylpyrazoles
| Base | Methylating Agent | Solvent | Temperature (°C) |
|---|---|---|---|
| Sodium Hydride (NaH) | Methyl Iodide (CH3I) | Tetrahydrofuran (THF) | 0 to rt |
| Potassium tert-butoxide (t-BuOK) | Dimethyl Sulfate ((CH3)2SO4) | Dimethylformamide (DMF) | rt |
| Sodium Hydroxide (NaOH) | Methyl Iodide (CH3I) | Dichloromethane (DCM) / Water (Phase Transfer) | rt |
Alternative methods for methylation include the use of diazomethane in the presence of a Lewis acid catalyst, although the hazardous nature of diazomethane often limits its application on a large scale. Another approach involves the use of milder methylating agents like methyl triflate, which can sometimes offer higher yields and cleaner reactions.
Stereochemical Considerations in Methoxymethyl Group Formation
For the synthesis of this compound, where the methoxymethyl group is attached to an achiral carbon, there are no stereochemical considerations at this position. However, if the pyrazole core or other substituents were chiral, the reaction conditions for the etherification would need to be carefully controlled to avoid any unwanted epimerization or racemization. uniovi.esnih.govrsc.org
In the broader context of pyrazole synthesis, stereoselectivity becomes crucial when a stereocenter is present, for example, at the N-1 position or on a side chain. uniovi.es Asymmetric synthesis of pyrazole derivatives can be achieved using chiral auxiliaries, chiral catalysts, or by starting from a chiral pool. nih.gov For instance, the use of a chiral base during the deprotonation step of the Williamson ether synthesis could, in principle, induce stereoselectivity if a prochiral center is present. However, for the specific target molecule, this is not a factor.
Modern Catalytic Approaches to Pyrazole Functionalization
Recent advances in catalysis have provided powerful tools for the functionalization of pyrazole rings, offering alternatives to traditional methods that often require harsh conditions or pre-functionalized substrates.
Transition Metal-Mediated C-H Activation and Coupling Reactions
Transition metal catalysis, particularly using palladium (Pd), rhodium (Rh), and copper (Cu), has emerged as a highly effective strategy for the direct functionalization of C-H bonds in pyrazoles. researchgate.netrsc.orgelsevierpure.comresearchgate.netnih.gov This approach allows for the introduction of various substituents at specific positions on the pyrazole ring with high regioselectivity. The pyrazole nitrogen atoms can act as directing groups, facilitating the activation of adjacent C-H bonds. researchgate.netresearchgate.net
For a molecule like this compound, C-H activation could be used to introduce additional functional groups at the C4 or C5 positions. For example, a palladium-catalyzed C-H arylation could be employed to couple an aryl halide to the C4 position of the pyrazole ring.
Table 2: Examples of Transition Metal-Catalyzed C-H Functionalization of Pyrazoles
| Catalyst | Coupling Partner | Position Functionalized | Reference |
|---|---|---|---|
| Pd(OAc)2 | Aryl Bromide | C4 | researchgate.net |
| [RhCp*Cl2]2 | Alkene | C5 | researchgate.net |
| CuI | Terminal Alkyne | C5 | nih.gov |
These methods offer a more atom-economical and efficient route to complex pyrazole derivatives compared to traditional cross-coupling reactions that require the synthesis of halogenated or organometallic pyrazole precursors.
Organocatalytic and Photoredox Methods in Pyrazole Synthesis
Organocatalysis and photoredox catalysis have gained significant attention as green and sustainable alternatives to metal-catalyzed reactions. nih.govrsc.orgresearchgate.net
Organocatalytic methods often employ small organic molecules, such as amines or thioureas, to catalyze reactions. nih.gov For instance, an asymmetric Michael addition of a pyrazolone (B3327878) to an α,β-unsaturated compound can be catalyzed by a chiral squaramide to produce enantiomerically enriched pyrazole derivatives. nih.gov While not directly applicable to the synthesis of the core this compound structure, these methods are valuable for the introduction of chiral side chains.
Photoredox catalysis utilizes visible light to initiate chemical transformations via single-electron transfer (SET) processes. rsc.orgresearchgate.netnih.govunipv.it This has been applied to the formation of C-C and C-heteroatom bonds on the pyrazole scaffold under mild conditions. For example, a photoredox-catalyzed reaction could be used to couple an alkyl radical to the pyrazole ring.
Process Optimization and Scalability Studies for this compound Synthesis
The transition from laboratory-scale synthesis to industrial production requires careful process optimization and scalability studies to ensure safety, efficiency, and cost-effectiveness.
For the synthesis of this compound, key steps to optimize would include the N-alkylation of the pyrazole ring with a butyl group and the etherification of the hydroxymethyl precursor. N-alkylation of pyrazoles can be a challenging reaction to scale up due to potential regioselectivity issues and the use of hazardous reagents. nih.govresearchgate.netrsc.orgresearchgate.netsemanticscholar.org
Flow chemistry has emerged as a powerful technology for the safe and efficient synthesis of pyrazoles on a larger scale. mdpi.comrsc.orgmit.edugalchimia.comacs.org Continuous flow reactors offer several advantages over traditional batch processes, including improved heat and mass transfer, better control over reaction parameters, and the ability to handle hazardous intermediates in small, continuous streams.
Table 3: Comparison of Batch vs. Flow Synthesis for Pyrazole N-Alkylation
| Parameter | Batch Synthesis | Flow Synthesis |
|---|---|---|
| Reaction Time | Hours to days | Minutes to hours |
| Temperature Control | Difficult to maintain isothermally | Precise temperature control |
| Safety | Potential for thermal runaway | Minimized risk of runaway |
| Scalability | Challenging due to heat/mass transfer limitations | Readily scalable by extending run time |
| Productivity | Lower space-time yield | Higher space-time yield |
Process analytical technology (PAT) can be integrated into a flow synthesis setup to monitor reaction progress in real-time, allowing for rapid optimization of reaction conditions such as temperature, residence time, and stoichiometry. This data-rich approach facilitates the development of robust and scalable manufacturing processes for compounds like this compound. mdpi.comresearchgate.net
Impact of Solvents and Additives on Reaction Efficiency
The choice of solvent is critical in the synthesis of pyrazole derivatives as it can significantly influence reaction rates, yields, and even the regioselectivity of the final product. nih.gov In pyrazole synthesis, which often involves cyclocondensation reactions, the solvent's polarity, boiling point, and ability to dissolve reactants and intermediates play a pivotal role. nih.govresearchgate.net
For instance, in the synthesis of 3(5)-carboxyalkyl-1H-pyrazoles from trichloromethyl enones and phenylhydrazine, methanol (B129727) was found to be a suitable solvent as it effectively dissolved the phenylhydrazine hydrochloride reactant. nih.gov Other solvents such as acetonitrile (B52724) (MeCN), dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and chloroform (B151607) (CHCl3) were tested but did not yield the desired pyrazole product. nih.gov This highlights the solvent's active role, in this case facilitating the methanolysis of a trichloromethyl group, which was a key step in the reaction sequence. nih.gov
The use of green and sustainable solvents is a growing trend in pyrazole synthesis. Glycerol, for example, has been employed as a sustainable solvent for the cyclo-condensation of α-arylselanyl-1,3-diketones with arylhydrazines, yielding good product yields without the need for a corrosive catalyst. ekb.eg Ionic liquids (ILs) have also emerged as versatile solvents and catalysts in pyrazole synthesis, offering advantages like non-toxicity, non-corrosiveness, and potential for recyclability. researchgate.netbohrium.com For example, 1-butyl-3-methylimidazolium bromide ([Bmim][Br]) has been used as a green reaction medium for the one-pot, three-component synthesis of pyrazolo[3,4-d]pyrimidine-6-ones. researchgate.net
Furthermore, solvent-free reaction conditions represent another advanced approach. mdpi.com These methods are environmentally friendly and can lead to high to excellent yields under mild conditions. researchgate.net Microwave-assisted solvent-free synthesis has also been shown to be an efficient method for preparing pyrazole derivatives, demonstrating that the reaction temperature under such conditions can alter the product formation. scielo.br
Additives also play a crucial role. In many syntheses, a catalytic amount of acid or base is used to facilitate the reaction. For the synthesis of 1,3,5-substituted pyrazoles, nano-ZnO has been used as an efficient and recyclable catalyst. nih.gov In other cases, additives are used to control side reactions or to aid in the isolation of the product. For example, magnesium sulfate has been used as a drying agent in the condensation reaction to form N-pyrazolyl imines in methanol at ambient temperature. mdpi.comresearchgate.net
| Reactants | Solvent | Catalyst/Additive | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| α-arylselanyl-1,3-diketones + arylhydrazines | Glycerol | None | 60 | 82 | ekb.eg |
| 1-phenyl-3-methyl-1H-pyrazole-5(4H)-one + aromatic aldehyde + urea | [Bmim][Br] | PISA | 80 | High | researchgate.net |
| Trichloromethyl enones + Phenylhydrazine | Methanol | None | Reflux | 41-97 | nih.gov |
| Trichloromethyl enones + Phenylhydrazine | MeCN, DMF, DMSO, CHCl3 | None | Reflux | 0 | nih.gov |
| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine + 2-pyridinecarboxaldehyde | Methanol | MgSO4 | Ambient | 81 | mdpi.com |
Temperature and Pressure Control in Synthetic Sequences
Temperature is a fundamental parameter in chemical synthesis, directly influencing reaction kinetics and the distribution of products. In the synthesis of pyrazole derivatives, precise temperature control can be used to favor the formation of a desired isomer or to prevent the formation of byproducts. nih.gov For example, temperature-controlled divergent synthesis has been demonstrated for pyrazoles and 1-tosyl-1H-pyrazoles, where different products can be obtained from the same starting materials by simply adjusting the reaction temperature. nih.gov
Microwave-assisted synthesis often utilizes elevated temperatures to significantly shorten reaction times. scielo.br In the reaction of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with hydrazines, it was observed that milder temperatures under microwave irradiation yielded 4,5-dihydro-1H-pyrazoles, while more drastic temperatures led to the formation of the dehydrated NH-pyrazole. scielo.br Specifically, one 4,5-dihydro-1H-pyrazole intermediate was stable at 150°C but underwent total loss of a methyl carboxylate group at 200°C. scielo.br
While many pyrazole syntheses are conducted at atmospheric pressure, controlling the pressure can be advantageous, particularly when dealing with volatile reactants or products. Reduced pressure is commonly used during the purification process, for example, in rotary evaporation to remove solvents or in vacuum distillation to purify high-boiling point liquids. For the separation of regioisomeric mixtures of pyrazoles, analysis of the boiling point versus pressure diagram can be crucial for developing an effective separation procedure by distillation. enamine.net High-pressure conditions are less common for standard pyrazole ring formation but may be employed in specific catalytic hydrogenation steps or other transformations of the pyrazole core or its substituents.
| Reaction Type | Conditions | Temperature | Observed Outcome | Reference |
|---|---|---|---|---|
| Cyclocondensation of enones with methyl hydrazinocarboxylate (Microwave) | Solvent-free | Mild (e.g., 150°C) | Formation of 4,5-dihydro-1H-pyrazole | scielo.br |
| Cyclocondensation of enones with methyl hydrazinocarboxylate (Microwave) | Solvent-free | Drastic (e.g., 200°C) | Formation of dehydrated NH-pyrazole | scielo.br |
| Synthesis of 4-arylselanylpyrazoles | Glycerol | Room Temp | Lower Yield | ekb.eg |
| Synthesis of 4-arylselanylpyrazoles | Glycerol | 60°C | Optimal Yield (82%) | ekb.eg |
| Synthesis of 4-arylselanylpyrazoles | Glycerol | 90°C | Lower Yield | ekb.eg |
Isolation and Purification Techniques for Synthetic Intermediates and the Target Compound
Following the chemical synthesis, a critical step is the isolation and purification of the target compound, this compound, and its synthetic intermediates. The choice of technique depends on the physical and chemical properties of the compounds, such as their state (solid or liquid), polarity, volatility, and stability.
A common initial work-up procedure involves quenching the reaction mixture, often with water, followed by extraction of the product into a suitable organic solvent like ethyl acetate. google.com The organic layers are then typically washed, dried (e.g., with anhydrous sodium sulfate), and concentrated under reduced pressure using a rotary evaporator. google.com
For non-volatile solid compounds, recrystallization is a powerful purification technique. This method relies on the differential solubility of the desired compound and impurities in a specific solvent or solvent system at different temperatures.
Chromatography is one of the most versatile and widely used purification methods in organic synthesis. Flash column chromatography using silica (B1680970) gel is frequently employed to separate the target compound from unreacted starting materials, reagents, and byproducts. mdpi.comnih.gov The choice of eluent (solvent system) is crucial for achieving good separation and is typically determined by preliminary analysis using thin-layer chromatography (TLC). google.com
For volatile liquid products, distillation under reduced pressure (vacuum distillation) is an effective method for purification. This technique is particularly useful for separating compounds with different boiling points and was noted as a potential method for separating regioisomeric pyrazole mixtures. enamine.net
The isolation of reaction intermediates can be challenging, especially if they are unstable. organic-chemistry.org In some cases, intermediates are not isolated but are generated and consumed in situ. mdpi.com However, when necessary, techniques like flash chromatography can be used for their isolation to confirm their structure or to use them in subsequent steps. nih.gov Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for characterizing the purified intermediates and the final product to confirm their identity and purity. mdpi.comresearchgate.net
Chemical Reactivity and Transformation Pathways of 1 Butyl 3 Methoxymethyl 1h Pyrazole
Reactivity of the Pyrazole (B372694) Heterocycle in the Presence of Substituents
The pyrazole ring is an electron-rich aromatic system, and its reactivity is significantly modulated by the electronic effects of its substituents. nih.govmdpi.com In the case of 1-butyl-3-(methoxymethyl)-1H-pyrazole, both the N1-butyl group and the C3-methoxymethyl group are considered electron-donating. These groups increase the electron density of the pyrazole ring, enhancing its nucleophilicity and making it more susceptible to attack by electrophiles, particularly at the C4 position. wikipedia.org
Electrophilic and Nucleophilic Aromatic Substitution on the Pyrazole Ring
Electrophilic Aromatic Substitution:
The increased electron density from the alkyl and alkoxymethyl substituents strongly activates the C4 position of the pyrazole ring for electrophilic aromatic substitution (SEAr). wikipedia.orgglobalresearchonline.net This is the most common substitution pathway for pyrazoles. globalresearchonline.net Reactions such as halogenation, nitration, and sulfonation are directed to this site. globalresearchonline.net
Halogenation: The reaction of substituted pyrazoles with reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in solvents like carbon tetrachloride typically results in high yields of the corresponding 4-halo derivatives. mdpi.com Similarly, iodination can be achieved using systems like iodine-potassium carbonate or N-iodosuccinimide in acidic media. mdpi.com
Nitration and Sulfonation: Direct nitration and sulfonation of the pyrazole ring also occur at the C4 position. globalresearchonline.net
Table 1: Representative Conditions for Electrophilic Substitution on Substituted Pyrazoles
| Reaction | Reagent(s) | Typical Conditions | Product | Reference |
|---|---|---|---|---|
| Chlorination | N-Chlorosuccinimide (NCS) | CCl₄ or H₂O, 20-25°C | 4-chloro-pyrazole derivative | mdpi.com |
| Bromination | N-Bromosuccinimide (NBS) | CCl₄ or H₂O, 20-25°C | 4-bromo-pyrazole derivative | mdpi.com |
| Iodination | I₂ / HIO₃ | AcOH–CCl₄ | 4-iodo-pyrazole derivative | mdpi.com |
| Thiocyanation | PhICl₂ / NH₄SCN | DCE, 80°C | 4-thiocyanato-pyrazole derivative | beilstein-journals.org |
Nucleophilic Aromatic Substitution:
Direct nucleophilic substitution on the pyrazole ring is generally challenging unless a leaving group is present. acs.org A more viable strategy to functionalize the C3 and C5 positions is through metalation followed by quenching with an electrophile. For 1-substituted pyrazoles, lithiation with organolithium reagents like n-butyllithium (n-BuLi) often occurs at the C5 position, which is the most acidic carbon proton. The resulting pyrazolyl-lithium species can then react with a variety of electrophiles. cdnsciencepub.com However, competition between ring metalation and side-chain metalation can occur.
Hydrogenation and Dehydrogenation Reactivity
Hydrogenation:
The pyrazole ring's aromaticity makes it generally resistant to reduction. globalresearchonline.net However, catalytic hydrogenation can reduce the ring to form pyrazolines and subsequently pyrazolidines under specific conditions. globalresearchonline.net This transformation typically requires a catalyst and the application of hydrogen gas. google.com The choice of catalyst and reaction conditions is crucial to achieve the desired level of reduction without causing unwanted side reactions. google.comrsc.org
Table 2: Catalytic Systems for Hydrogenation and Dehydrogenation of N-Heterocycles
| Transformation | Catalyst/Reagent | Substrate Type | Product Type | Reference |
|---|---|---|---|---|
| Hydrogenation | Heterogeneous catalysts (e.g., Pd/C, Raney Ni) + H₂ | Pyrazole | Pyrazoline/Pyrazolidine | globalresearchonline.netgoogle.com |
| Dehydrogenation | MnO₂ | Pyrazoline (4,5-dihydropyrazole) | Pyrazole | researchgate.net |
| Transfer Hydrogenation | Mn-pyrazole complexes | Alcohols/Ketones | Ketones/Alcohols | rsc.org |
Dehydrogenation:
Dehydrogenation is the reverse process, converting a reduced pyrazoline back to the aromatic pyrazole. This is a common final step in some pyrazole syntheses where a pyrazoline is formed as an intermediate. nih.govnih.gov Oxidizing agents such as manganese dioxide (MnO₂) are effective for this transformation. researchgate.net Additionally, certain pyrazole-ligated metal complexes have been shown to catalyze dehydrogenation reactions on other molecules, highlighting the role of the pyrazole moiety in facilitating such redox processes. mdpi.comacs.org
Transformations of the Butyl Side Chain
The N-butyl group provides a site for modifications that can alter the compound's physical properties or serve as a handle for further molecular construction.
Selective Functionalization of the Alkyl Group
The primary method for functionalizing the N-butyl chain is through deprotonation at the α-carbon (the carbon atom attached to the nitrogen). This can be achieved using a strong base, such as an organolithium reagent. Studies on the lithiation of 1-methyl-3,5-disubstituted pyrazoles have shown that deprotonation occurs on the N-methyl group, forming a 1-lithiomethyl derivative. cdnsciencepub.com By analogy, treating this compound with a strong base like n-BuLi or s-BuLi at low temperatures would be expected to generate an anion at the α-position of the butyl chain. This nucleophilic intermediate can then be trapped with various electrophiles to introduce new functional groups.
This strategy allows for the introduction of a wide range of substituents, including alkyl, silyl, and carbonyl groups, providing a powerful tool for creating diverse analogs. nih.govnih.gov
Chain Elongation and Shortening Methodologies
Chain Elongation:
The α-functionalization pathway described above is a direct method for chain elongation. After deprotonation of the α-carbon, reaction with an alkyl halide (e.g., ethyl iodide) would result in the formation of a new carbon-carbon bond, effectively extending the side chain.
Chain Shortening:
Shortening the N-alkyl chain is a more complex synthetic challenge. It typically requires multi-step sequences. One hypothetical approach could involve a selective oxidation of the terminal methyl group of the butyl chain to a carboxylic acid, followed by a degradation reaction such as the Hunsdiecker reaction or a similar decarboxylation protocol. However, achieving selective oxidation at the terminal position of an unactivated alkyl chain in the presence of the heterocyclic ring is difficult. Alternative strategies might involve photochemical methods or specific enzymatic processes, though these are less common in standard laboratory synthesis.
Chemical Manipulations of the Methoxymethyl Group
The methoxymethyl (MOM) group at the C3 position is essentially a protected form of a hydroxymethyl group and offers several avenues for chemical transformation.
The primary and most useful transformation is the cleavage of the ether bond to unmask the hydroxymethyl group (-CH₂OH). wikipedia.org This deprotection can be accomplished under acidic conditions using various Lewis or Brønsted acids. wikipedia.orgrsc.orgthieme-connect.de Reagents like bismuth trichloride (B1173362) (BiCl₃) have been shown to be effective for the cleavage of MOM ethers. rsc.org
Once the 3-(hydroxymethyl)-1-butyl-1H-pyrazole is obtained, the primary alcohol functionality can be readily transformed:
Oxidation to an Aldehyde: Mild oxidation using reagents such as manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC) can convert the hydroxymethyl group to a 3-formyl group (-CHO). nih.gov
Oxidation to a Carboxylic Acid: Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄), can oxidize the alcohol or the intermediate aldehyde further to a 3-carboxy group (-COOH). globalresearchonline.net
These resulting aldehyde and carboxylic acid derivatives are highly versatile synthetic intermediates. The formyl group can participate in reactions such as Wittig olefination, reductive amination, and condensation reactions, while the carboxylic acid can be converted into esters, amides, or acid chlorides for further coupling reactions. nih.govrsc.org
Table 3: Transformations of the Methoxymethyl Group
| Transformation | Reagent(s) | Intermediate/Product | Reference |
|---|---|---|---|
| Ether Cleavage (Deprotection) | Lewis Acids (e.g., BiCl₃, ZnBr₂/n-PrSH) or Brønsted Acids | 3-(hydroxymethyl)pyrazole | rsc.orgresearchgate.net |
| Oxidation of Alcohol | PCC, MnO₂ | 3-formylpyrazole | nih.gov |
| Oxidation of Alcohol/Aldehyde | KMnO₄, Jones Reagent | 3-carboxypyrazole | globalresearchonline.net |
Ether Cleavage and Formation Reactions
The methoxymethyl group at the 3-position of the pyrazole ring features an ether linkage that can be susceptible to cleavage under specific conditions. Generally, ether cleavage is catalyzed by strong acids, such as hydrohalic acids (HBr, HI). wikipedia.orgmasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. masterorganicchemistry.comlibretexts.org
For this compound, acidic cleavage would likely yield 1-butyl-3-(hydroxymethyl)-1H-pyrazole and a methyl halide. The mechanism would probably follow an S\textsubscript{N}2 pathway due to the unhindered nature of the methyl group.
A study on a related compound, 3-(methoxymethyl)-1-propyl-1H-pyrazole, suggests that the methoxymethyl group can undergo nucleophilic substitution, which supports the possibility of ether cleavage for further functionalization. evitachem.com Additionally, research has shown that ferric halides can promote the cleavage of C–O bonds in ethers in the presence of pyrazole complexes to form chelating hemiaminals. rsc.org
Table 1: Potential Ether Cleavage Reactions and Products
| Starting Material | Reagents | Probable Products | Reaction Type |
|---|---|---|---|
| This compound | HBr or HI | 1-butyl-3-(hydroxymethyl)-1H-pyrazole, Methyl bromide or Methyl iodide | Acid-catalyzed ether cleavage |
Oxidation and Reduction of the Methylene (B1212753) Bridge
The methylene bridge (-CH₂-) connecting the pyrazole ring to the methoxy (B1213986) group is a potential site for oxidation and reduction reactions, although the pyrazole ring itself is generally resistant to oxidation. mdpi.comchemicalbook.com
Oxidation: Oxidation of the methylene bridge could potentially lead to the formation of an ester or a carboxylic acid derivative at the 3-position of the pyrazole ring. While specific studies on the oxidation of the methylene bridge in this compound are not available, the oxidation of alkyl substituents on pyrazole rings to carboxylic acids has been reported. mdpi.com For a similar compound, 3-(methoxymethyl)-1-propyl-1H-pyrazole, it has been noted that under oxidative conditions, dehydrogenation may occur, leading to more complex pyrazole derivatives. evitachem.com
Reduction: The methylene bridge is already in a reduced state and would not be susceptible to further reduction under standard conditions.
Table 2: Plausible Oxidation Reactions of the Methylene Bridge
| Starting Material | Oxidizing Agent | Potential Product |
|---|---|---|
| This compound | Strong oxidizing agents (e.g., KMnO₄, K₂Cr₂O₇) | 1-butyl-1H-pyrazole-3-carboxylic acid methyl ester |
Derivatization at the Terminal Methyl Group
The terminal methyl group of the methoxymethyl substituent offers a site for derivatization, primarily through radical-mediated reactions. For instance, halogenation under free-radical conditions could introduce a halide, which could then be subjected to further nucleophilic substitution reactions to introduce a variety of functional groups. However, such reactions might lack selectivity due to the presence of the butyl group, which also contains methylene and methyl protons that could react.
Mechanistic Investigations of Key Reactions Involving this compound
Detailed mechanistic studies specifically for this compound are not documented. The following sections are based on general mechanistic principles of pyrazole chemistry and related reactions.
Elucidation of Reaction Mechanisms and Transition States
The elucidation of reaction mechanisms for pyrazole derivatives often involves a combination of experimental and computational studies. For instance, the Knorr pyrazole synthesis, a fundamental reaction for forming the pyrazole ring, has been the subject of detailed kinetic and mechanistic investigations, revealing complex pathways that can include autocatalysis and unexpected intermediates. rsc.orgresearchgate.net
For a reaction like the acid-catalyzed ether cleavage of this compound, the mechanism would likely involve the following steps:
Protonation of the ether oxygen: This is a rapid equilibrium step.
Nucleophilic attack by a halide ion: This would be the rate-determining step, involving a transition state where the C-O bond is partially broken and the C-halide bond is partially formed.
Kinetic and Thermodynamic Analysis of Reaction Pathways
Kinetic and thermodynamic data provide crucial insights into the feasibility and rate of chemical reactions. For pyrazole systems, studies have been conducted on the kinetics of electrophilic substitution reactions, such as iodination, and on the thermodynamics of tautomeric equilibria. nih.govacs.org
Table 3: Hypothetical Kinetic and Thermodynamic Parameters for Ether Cleavage
| Reaction Parameter | Description | Expected Trend |
|---|---|---|
| Rate Constant (k) | A measure of the reaction rate. | Increases with temperature and acid concentration. |
| Activation Energy (Ea) | The minimum energy required for the reaction to occur. | Moderate, typical for S\textsubscript{N}2 reactions. |
| Enthalpy of Reaction (ΔH) | The heat absorbed or released during the reaction. | Likely exothermic. |
| Gibbs Free Energy of Reaction (ΔG) | Determines the spontaneity of the reaction. | Expected to be negative (spontaneous). |
Identification and Characterization of Reactive Intermediates
The identification of reactive intermediates is key to understanding reaction mechanisms. In many pyrazole reactions, intermediates such as pyrazolium (B1228807) cations (formed by protonation) and pyrazolyl anions (formed by deprotonation) play a significant role. researchgate.net In the case of oxidation reactions, radical cations could be involved as intermediates. nih.gov
For the acid-catalyzed ether cleavage of this compound, the key reactive intermediate would be the protonated ether (an oxonium ion). This intermediate is more susceptible to nucleophilic attack than the neutral ether because the protonated oxygen is a better leaving group.
Advanced Spectroscopic and Structural Elucidation of 1 Butyl 3 Methoxymethyl 1h Pyrazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Determination
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of each nucleus.
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the molecular structure of 1-butyl-3-(methoxymethyl)-1H-pyrazole. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling, while the ¹³C NMR spectrum indicates the number of unique carbon atoms.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the pyrazole (B372694) ring, the butyl chain, and the methoxymethyl group. The protons on the pyrazole ring (H-4 and H-5) typically appear in the downfield region due to the deshielding effect of the aromatic system and the nitrogen heteroatoms. The butyl group protons will be observed in the upfield region, with characteristic multiplets for the CH₂, and a triplet for the terminal CH₃ group. The methoxymethyl group will exhibit two singlets, one for the OCH₃ protons and another for the CH₂ protons.
The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The carbons of the pyrazole ring will resonate at lower field compared to the aliphatic carbons of the butyl and methoxymethyl groups. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-5 (pyrazole) | ~7.3-7.4 | d | ~2.0-2.5 |
| H-4 (pyrazole) | ~6.1-6.2 | d | ~2.0-2.5 |
| N-CH₂ (butyl) | ~4.0-4.1 | t | ~7.0-7.5 |
| O-CH₂ | ~4.5-4.6 | s | - |
| O-CH₃ | ~3.3-3.4 | s | - |
| CH₂ (butyl, β) | ~1.7-1.8 | m | - |
| CH₂ (butyl, γ) | ~1.3-1.4 | m | - |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C-3 (pyrazole) | ~150-152 |
| C-5 (pyrazole) | ~138-140 |
| C-4 (pyrazole) | ~105-107 |
| N-CH₂ (butyl) | ~50-52 |
| O-CH₂ | ~65-67 |
| O-CH₃ | ~58-60 |
| CH₂ (butyl, β) | ~32-34 |
| CH₂ (butyl, γ) | ~19-21 |
Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and elucidating the complete molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the adjacent protons of the butyl group (N-CH₂ with β-CH₂, β-CH₂ with γ-CH₂, and γ-CH₂ with the terminal CH₃). A key correlation would also be observed between the H-4 and H-5 protons of the pyrazole ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹JCH). This allows for the direct assignment of the carbon signals based on the already assigned proton signals. For example, the proton signal at ~6.1-6.2 ppm would correlate with the carbon signal at ~105-107 ppm, confirming their assignment as H-4 and C-4 of the pyrazole ring, respectively.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons (²JCH and ³JCH), providing critical information about the connectivity of different molecular fragments. rsc.org Key HMBC correlations for this compound would include:
The N-CH₂ protons of the butyl group showing a correlation to C-5 of the pyrazole ring.
The O-CH₂ protons of the methoxymethyl group showing a correlation to C-3 of the pyrazole ring.
The H-5 proton showing correlations to C-3 and C-4 of the pyrazole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which is valuable for determining the molecule's conformation. In this case, NOESY could reveal through-space interactions between the protons of the N-butyl group and the H-5 proton of the pyrazole ring, as well as between the O-CH₂ protons and the H-4 proton.
Advanced NMR techniques, such as variable-temperature (VT) NMR, can be employed to study dynamic processes like bond rotations and conformational changes. For this compound, VT-NMR could provide insights into the rotational barriers of the butyl and methoxymethyl groups. More complex techniques like rotating-frame Overhauser effect spectroscopy (ROESY) can be used to differentiate between true NOE effects and those arising from chemical exchange, further refining the conformational analysis.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound through ionization and analysis of the mass-to-charge ratio of the resulting ions.
High-resolution mass spectrometry provides a highly accurate measurement of the molecular weight, which can be used to determine the elemental composition of the molecule. For this compound (C₉H₁₆N₂O), the exact mass of the molecular ion [M]⁺ is calculated to be 168.1263 g/mol . An experimental HRMS measurement close to this value would confirm the molecular formula.
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion (typically the molecular ion) and analysis of the resulting fragment ions. The fragmentation pattern provides valuable information about the molecule's structure. The mass spectrum of pyrazole and its derivatives is often characterized by the cleavage of the nitrogen-nitrogen bond. rsc.org For N-alkylated pyrazoles, a common fragmentation pathway involves the cleavage of the alkyl chain.
A plausible fragmentation pattern for this compound would involve:
Loss of the butyl group: Cleavage of the N-C bond of the butyl group, leading to a fragment corresponding to the 3-(methoxymethyl)-1H-pyrazole cation.
Loss of the methoxymethyl group: Cleavage of the C-C bond between the pyrazole ring and the methoxymethyl group.
Cleavage of the butyl chain: Fragmentation of the butyl group itself, leading to the loss of smaller alkyl fragments.
Ring cleavage: Scission of the pyrazole ring, which is a characteristic fragmentation pathway for pyrazoles. rsc.orgresearchgate.net
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Possible Fragment Ion |
|---|---|
| 168 | [C₉H₁₆N₂O]⁺ (Molecular Ion) |
| 111 | [M - C₄H₉]⁺ |
| 123 | [M - OCH₃]⁺ |
| 69 | [C₃H₅N₂]⁺ (Pyrazole core after side chain losses) |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules by probing their vibrational modes. For this compound, these methods provide definitive signatures for its key functional groups and offer insights into its molecular structure. The analysis relies on the principle that different types of chemical bonds and structural motifs vibrate at characteristic frequencies upon absorbing infrared radiation or scattering incident light. vscht.cznih.gov
Characteristic Absorption Bands for Functional Group Identification
The IR and Raman spectra of this compound are expected to display a series of absorption bands corresponding to the vibrations of its constituent parts: the pyrazole ring, the n-butyl group, and the methoxymethyl substituent. By comparing the observed frequencies with established correlation tables for organic compounds, a confident identification of these functional groups can be achieved. vscht.czlibretexts.org
Key functional groups and their anticipated vibrational frequencies include:
Pyrazole Ring Vibrations : The pyrazole heterocycle gives rise to several characteristic bands. The C=N stretching vibrations are typically observed in the 1570–1615 cm⁻¹ region. mdpi.com The stretching vibrations of the pyrazole ring, involving C=C and C=N bonds, often appear in the 1393-1557 cm⁻¹ range. researchgate.net
Aliphatic C-H Vibrations : The butyl and methoxymethyl groups contribute strong absorption bands. The asymmetric and symmetric stretching vibrations of the C-H bonds in the CH₃ and CH₂ groups are expected in the 2850-3000 cm⁻¹ range. vscht.cz Bending vibrations, or deformations, for these groups typically appear between 1370 and 1465 cm⁻¹.
Ether C-O-C Linkage : The methoxymethyl group is characterized by the C-O-C stretching vibration. This typically produces a strong absorption band in the 1070-1150 cm⁻¹ region.
Heteroaromatic C-H Vibrations : The C-H stretching vibration of the pyrazole ring is anticipated at frequencies slightly above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range. vscht.cz
The table below summarizes the expected characteristic absorption bands for the functional group identification of this compound.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Source(s) |
| Pyrazole Ring | C=N Stretch | 1570–1615 | mdpi.com |
| Pyrazole Ring | Ring Stretching (C=C, C=N) | 1393–1557 | researchgate.net |
| Alkyl (Butyl, Methyl) | C-H Asymmetric/Symmetric Stretch | 2850–3000 | vscht.cz |
| Alkyl (Butyl, Methyl) | C-H Bending/Deformation | 1370–1465 | |
| Ether Linkage | C-O-C Asymmetric Stretch | 1070–1150 | |
| Pyrazole Ring | =C-H Stretch | 3000–3100 | vscht.cz |
Analysis of Molecular Vibrations and Conformations
A detailed analysis of the vibrational spectra, often aided by computational methods like Density Functional Theory (DFT), can provide deeper insights into the molecule's structure. nih.gov DFT calculations can predict the vibrational frequencies and intensities, which, when compared with experimental spectra, allow for a complete assignment of the observed bands to specific molecular motions. nih.gov
For this compound, the flexibility of the n-butyl chain introduces the possibility of multiple rotational conformers (rotamers). These different conformations can coexist at room temperature, potentially leading to a broadening of some spectral bands or the appearance of additional shoulders on peaks corresponding to the butyl group's vibrations. Low-temperature spectroscopic studies could help to resolve these features by favoring the lowest energy conformer. The vibrational modes of the pyrazole ring itself are expected to be less sensitive to the conformation of the flexible butyl substituent.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. wikipedia.org The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.
X-ray Diffraction (XRD) for Solid-State Molecular Architecture
X-ray diffraction, particularly on a single crystal, is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. uni-ulm.de It provides precise information on atomic positions, from which bond lengths, bond angles, and torsional angles can be calculated, revealing the molecule's exact conformation and its packing arrangement within the crystal lattice. ncl.ac.uk
Single Crystal X-ray Diffraction for Definitive Structural Determination
While specific crystallographic data for this compound is not publicly available, analysis of related substituted pyrazole structures provides a strong basis for predicting its molecular architecture. nih.govnih.govresearchgate.net A single-crystal X-ray diffraction experiment would yield the precise spatial arrangement of all atoms.
The analysis would confirm the planarity of the pyrazole ring. nih.govspast.org It would also reveal the specific conformation of the butyl and methoxymethyl substituents relative to the ring. The dihedral angle between the pyrazole ring and the plane of the C-O-C bond of the methoxymethyl group would be determined, as would the torsional angles along the butyl chain. The packing of molecules in the crystal would be governed by intermolecular forces such as van der Waals interactions. Unlike 1H-pyrazoles, which can form hydrogen-bonded networks, the N1-butyl substitution precludes this type of interaction. mdpi.com
Based on data from similar pyrazole derivatives, the following table presents expected structural parameters. nih.govresearchgate.net
| Parameter | Description | Expected Value | Source(s) |
| Crystal System | The crystal lattice system | e.g., Monoclinic, Orthorhombic | spast.org |
| Space Group | The symmetry group of the crystal | e.g., P2₁/n, P2₁2₁2₁ | spast.org |
| N1-N2 Bond Length | Bond distance within the pyrazole ring | ~1.34 - 1.38 Å | |
| C3-N2 Bond Length | Bond distance within the pyrazole ring | ~1.32 - 1.36 Å | |
| C=N Bond Angles | Angles within the pyrazole ring | ~104° - 112° | nih.gov |
| Pyrazole Ring | Dihedral angles within the ring | Near 0° (planar) | nih.govspast.org |
These values represent typical ranges found in related structures and serve as a predictive baseline for the solid-state architecture of this compound.
Analysis of Crystal Packing and Intermolecular Interactions
Following a comprehensive search of peer-reviewed scientific literature and crystallographic databases, no experimental data on the crystal structure of this compound has been publicly reported. Consequently, a detailed analysis of its crystal packing and specific intermolecular interactions, including the generation of data tables with crystallographic parameters, cannot be provided at this time.
The determination of a compound's crystal structure is an experimental process, primarily conducted through techniques such as single-crystal X-ray diffraction. This analysis provides precise information regarding the spatial arrangement of molecules within the crystal lattice, including unit cell dimensions, space group, and the nature of intermolecular forces that stabilize the crystalline solid. These forces can include hydrogen bonds, van der Waals forces, and π-π stacking interactions, among others.
Without experimental crystallographic data for this compound, any discussion of its crystal packing and intermolecular interactions would be speculative and would not adhere to the required standards of scientific accuracy for this article. Further research, specifically the successful crystallization of this compound and its analysis by X-ray crystallography, is necessary to elucidate these structural details.
Theoretical and Computational Chemistry Studies of 1 Butyl 3 Methoxymethyl 1h Pyrazole
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and electronic landscape. These methods solve approximations of the Schrödinger equation to determine the electronic structure.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. researchgate.net For pyrazole (B372694) derivatives, DFT calculations, often using the B3LYP functional with a 6-311G++(d,p) basis set, are employed to predict a range of ground state properties. researchgate.net These calculations begin by optimizing the molecular geometry to find the lowest energy conformation.
Once the geometry is optimized, various electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's stability; a larger gap suggests higher stability and lower reactivity. researchgate.net
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated. These maps illustrate the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting how the molecule will interact with other chemical species. researchgate.net For 1-butyl-3-(methoxymethyl)-1H-pyrazole, the nitrogen atoms of the pyrazole ring are expected to be the most electron-rich sites.
Table 1: Predicted Ground State Properties of this compound using DFT Note: These values are hypothetical, based on typical results for structurally similar pyrazole derivatives.
| Property | Predicted Value | Significance |
|---|---|---|
| Total Energy (a.u.) | -552.8 | Indicator of molecular stability at 0 K. |
| Dipole Moment (Debye) | 2.5 D | Measures the molecule's overall polarity. |
| HOMO Energy (eV) | -6.8 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy (eV) | -0.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (eV) | 6.3 eV | Indicates chemical reactivity and kinetic stability. |
Ab initio calculations, which are based on first principles without experimental parameters, offer a higher level of theory for examining electronic structure. researchgate.net Methods like Hartree-Fock (HF) and post-Hartree-Fock methods are used to obtain highly accurate descriptions of electronic configurations and energy levels. For pyrazole systems, these calculations have been instrumental in studying fundamental properties like tautomerism, where the proton on the nitrogen atom can shift between the two nitrogen atoms. rsc.org While computationally more demanding than DFT, ab initio methods serve as a benchmark for validating the results obtained from other computational approaches. rsc.org
Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamics
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and stability. eurasianjournals.com For this compound, MD simulations would be particularly useful for exploring the rotational freedom of the butyl and methoxymethyl side chains. These simulations model the atomic movements over time by solving Newton's equations of motion, allowing researchers to observe how the molecule samples different conformations.
In the context of ligand-protein interactions, MD simulations are critical for assessing the stability of a docked pose. nih.gov After a pyrazole derivative is docked into a protein's active site, a simulation (e.g., for 100 nanoseconds) can reveal whether the key interactions are maintained over time. nih.gov Metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms are calculated to quantify stability; a low and stable RMSD value suggests a stable binding complex. researchgate.net Root Mean Square Fluctuation (RMSF) analysis can further identify which parts of the molecule or protein are most flexible. researchgate.net
Table 2: Typical Parameters for an MD Simulation of a Pyrazole Derivative-Protein Complex
| Parameter | Typical Value/Setting |
|---|---|
| Force Field | OPLS3e or AMBER |
| Solvent Model | Explicit (e.g., TIP3P water) |
| System Temperature | 300 K |
| System Pressure | 1 bar |
| Simulation Time | 50 - 200 ns |
| Integration Time Step | 2 fs |
Computational Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Theoretical calculations are frequently used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These predictions are invaluable for confirming the structure of newly synthesized compounds. DFT methods are commonly used to calculate these parameters. nih.govnih.gov
For this compound, the 1H and 13C NMR chemical shifts can be calculated and compared to experimentally obtained spectra. Discrepancies between calculated and experimental values can be minimized by using appropriate levels of theory and by including solvent effects in the calculation, often through a Polarizable Continuum Model (PCM). github.io A good correlation between the predicted and measured spectra provides strong evidence for the proposed molecular structure.
Table 3: Interactive Comparison of Hypothetical Experimental and Predicted 1H NMR Chemical Shifts (ppm) for this compound Note: Experimental values are hypothetical. Predicted values are based on DFT calculations typical for such structures.
| Proton Site | Predicted δ (ppm) | Hypothetical Experimental δ (ppm) | Multiplicity |
|---|---|---|---|
| Pyrazole H-5 | 7.45 | 7.50 | d |
| Pyrazole H-4 | 6.20 | 6.25 | d |
| -CH2-O- | 4.50 | 4.55 | s |
| N-CH2- | 4.10 | 4.15 | t |
| -O-CH3 | 3.30 | 3.35 | s |
| N-CH2-CH2- | 1.80 | 1.85 | m |
| -CH2-CH3 | 1.35 | 1.40 | m |
| -CH3 | 0.90 | 0.95 | t |
In Silico Modeling of Reaction Mechanisms and Catalytic Pathways
Computational chemistry provides a powerful platform for modeling reaction mechanisms, allowing researchers to explore potential synthetic routes and understand catalytic cycles. The synthesis of the pyrazole ring, for example, often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. chemtube3d.comalrasheedcol.edu.iq DFT calculations can be used to model this reaction step-by-step, calculating the energies of reactants, intermediates, transition states, and products.
Ligand-Protein Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov This method is central to understanding the chemical basis of ligand-protein interactions. For this compound, docking simulations could be performed against a relevant protein target to identify its most likely binding mode. researchgate.net
The simulation places the flexible ligand into the active site of a rigid or flexible receptor and scores the different poses based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol). nih.gov The results are then analyzed to identify key chemical interactions, such as:
Hydrogen bonds: Typically involving the pyrazole nitrogen atoms and the ether oxygen. nih.gov
Hydrophobic interactions: Involving the butyl chain and the protein's nonpolar residues. nih.gov
π-π stacking: If the pyrazole ring interacts with aromatic amino acid residues like phenylalanine or tyrosine.
These modeling studies provide a detailed, three-dimensional view of the chemical interactions that stabilize the ligand-protein complex, offering a rationale for binding affinity and specificity without reference to biological function. researchgate.net
Table 4: Illustrative Docking Results for a Pyrazole Derivative in a Hypothetical Protein Active Site
| Parameter | Result |
|---|---|
| Binding Energy (kcal/mol) | -7.5 |
| Interacting Residues & Interaction Type |
|
Based on a comprehensive review of available scientific literature, there is currently insufficient published research specifically focused on the chemical compound “this compound” to generate a detailed article that adheres to the provided outline.
Strategic Use as a Versatile Synthetic Building Block: No specific studies were found that describe the use of this compound as a precursor in the synthesis of complex heterocyclic systems or as an intermediate in the construction of macrocyclic and polymeric structures.
Role in Ligand Design for Coordination Chemistry: There is no available literature on the development of pyrazole-based ligands derived specifically from this compound for transition metal catalysis, nor are there studies on its metal complex formation and stability.
Contributions to Materials Science and Supramolecular Chemistry: Research detailing the contributions of this compound to materials science and supramolecular chemistry could not be located.
While the broader class of pyrazole compounds is extensively studied and known to be significant in these areas of chemical research, the specific data and detailed research findings required to populate the requested article for "this compound" are not present in the public domain. Therefore, to maintain scientific accuracy and strictly adhere to the user's instructions of focusing solely on the specified compound, the requested article cannot be generated at this time.
Applications of 1 Butyl 3 Methoxymethyl 1h Pyrazole in Advanced Chemical Research and Development
Contributions to Materials Science and Supramolecular Chemistry
Integration into Advanced Polymer Architectures
The incorporation of pyrazole (B372694) moieties into polymer backbones or as pendant groups can impart unique properties to the resulting materials, such as thermal stability, coordination ability, and responsiveness to stimuli. Although polymerization of 1-butyl-3-(methoxymethyl)-1H-pyrazole has not been specifically documented, its structure is amenable to integration into various polymer architectures.
For instance, if modified to include a polymerizable group (e.g., a vinyl or acryloyl group), This compound could serve as a functional monomer. The N-butyl group would be expected to increase the polymer's hydrophobicity and solubility in organic solvents, as well as potentially lowering the glass transition temperature, leading to softer, more flexible materials. The methoxymethyl group, with its ether linkage, could introduce a degree of polarity and the capacity for hydrogen bonding, influencing the polymer's solubility and interaction with other molecules.
In the context of coordination polymers, the pyrazole ring and the oxygen atom of the methoxymethyl group could act as coordination sites for metal ions, leading to the formation of cross-linked networks or metallopolymers with interesting catalytic, magnetic, or optical properties. The study of related pyrazole-containing polymers provides a framework for predicting the behavior of polymers derived from This compound .
| Pyrazole-Containing Monomer | Polymerization Method | Key Properties of Resulting Polymer | Potential Role of this compound Moiety |
|---|---|---|---|
| N-vinylpyrazole | Radical Polymerization | Thermally stable, good film-forming properties | Enhance solubility in organic solvents, introduce flexibility |
| Pyrazole-functionalized acrylates | ATRP, RAFT | Controlled molecular weight, stimuli-responsive (pH, metal ions) | Provide coordination sites, modulate polarity |
| Bis(pyrazolyl)methane derivatives | Coordination Polymerization | Formation of metal-organic frameworks (MOFs), catalytic activity | Act as a bidentate ligand, influence framework topology |
Self-Assembly Properties and Formation of Supramolecular Aggregates
The non-covalent interactions of pyrazole derivatives, such as hydrogen bonding and π-π stacking, are known to drive their self-assembly into well-defined supramolecular structures. nih.gov For This compound , several intermolecular forces would be at play.
The aromatic pyrazole ring can participate in π-π stacking interactions, leading to the formation of columnar or layered structures. The flexible N-butyl chain would likely contribute to van der Waals interactions and introduce hydrophobic effects, potentially leading to aggregation in polar solvents. Furthermore, the oxygen atom of the methoxymethyl group can act as a hydrogen bond acceptor, enabling interactions with protic solvents or other hydrogen bond donors.
Computational studies on similar pyrazole systems have shown that the nature and position of substituents significantly influence the geometry and stability of the resulting aggregates. researchgate.net It is plausible that This compound could form aggregates such as dimers, trimers, or even more complex assemblies, depending on the solvent and temperature. These self-assembly properties are crucial for applications in areas like liquid crystals, gels, and nanomaterials.
| Intermolecular Interaction | Relevant Structural Feature | Potential Influence on Self-Assembly |
|---|---|---|
| π-π Stacking | Pyrazole ring | Formation of ordered stacks and aggregates |
| Van der Waals Forces | N-butyl group | Increased intermolecular attraction, promotion of aggregation |
| Hydrogen Bonding (acceptor) | Oxygen of methoxymethyl group | Directional interactions, formation of specific architectures |
| Hydrophobic Interactions | N-butyl group | Aggregation in polar media |
Development of Chemical Probes and Diagnostic Tools (Excluding Medical Applications)
Pyrazole derivatives are widely utilized in the design of chemosensors for the detection of various analytes, particularly metal ions, due to the coordinating ability of the pyrazole nitrogen atoms. rsc.orgrsc.orgnih.govThis compound possesses the necessary features to act as a ligand for metal ions. The two adjacent nitrogen atoms of the pyrazole ring, along with the oxygen atom of the methoxymethyl group, could form a tridentate binding site for a metal center.
The selectivity and sensitivity of a pyrazole-based sensor are highly dependent on the substituents on the pyrazole ring. The N-butyl group in This compound would enhance its solubility in non-polar media, making it suitable for applications in organic solvents or for the extraction of metal ions from aqueous solutions. The methoxymethyl group could modulate the electronic properties of the pyrazole ring, thereby influencing the stability and spectroscopic properties of the resulting metal complexes.
If coupled with a chromophore or fluorophore, this pyrazole derivative could function as a colorimetric or fluorescent sensor. Upon binding to a target metal ion, a change in color or fluorescence intensity could be observed, allowing for the quantification of the analyte. Such sensors have potential applications in environmental monitoring, for example, in the detection of heavy metal contamination in water.
| Potential Analyte | Proposed Sensing Mechanism | Role of this compound | Potential Application Area |
|---|---|---|---|
| Transition Metal Ions (e.g., Cu²⁺, Ni²⁺, Zn²⁺) | Coordination leading to a change in spectroscopic properties | Tridentate ligand | Environmental monitoring |
| Heavy Metal Ions (e.g., Pb²⁺, Hg²⁺) | Selective binding and signal transduction | Ligand with tailored selectivity | Industrial process control |
| Anions (via a metal complex) | Displacement of an indicator from a metal complex | Forms the core of an indicator displacement assay | Chemical analysis |
Structure-Reactivity Relationship Studies for Future Chemical Design
Understanding the relationship between the structure of a molecule and its reactivity is fundamental to the design of new chemical entities with desired properties. For This compound , the substituents at the 1- and 3-positions of the pyrazole ring are expected to significantly influence its chemical behavior.
The pyrazole ring is an aromatic system that can undergo electrophilic substitution, typically at the C4 position. The N-butyl group, being a weak electron-donating group, would slightly activate the ring towards electrophilic attack. The methoxymethyl group at the C3 position is also expected to influence the electron density of the ring. Computational studies, such as Density Functional Theory (DFT), could provide valuable insights into the electron distribution and predict the most likely sites for electrophilic and nucleophilic attack. researchgate.net
Furthermore, the methoxymethyl group itself offers a site for chemical modification. For instance, the ether linkage could potentially be cleaved under certain conditions to yield a hydroxymethyl group, which could then be further functionalized. The N-butyl group is generally stable, but its presence will sterically influence the approach of reagents to the pyrazole ring. A systematic study of the reactivity of this compound and its analogues would contribute to a deeper understanding of substituted pyrazoles and aid in the rational design of new functional molecules.
| Structural Feature | Electronic Effect | Steric Effect | Predicted Influence on Reactivity |
|---|---|---|---|
| N-butyl group | Weakly electron-donating (inductive effect) | Moderate steric hindrance at N1 and C5 | Slight activation of the ring towards electrophilic substitution; directs substitution away from C5 |
| C3-methoxymethyl group | Electron-withdrawing (inductive effect of oxygen), potentially weak donation (resonance) | Moderate steric hindrance at C3 and C4 | Modulates the electron density of the ring; influences regioselectivity of substitution |
| Pyrazole Ring | Aromatic, electron-rich | Planar | Susceptible to electrophilic substitution at C4; can act as a ligand |
Q & A
What are the standard protocols for synthesizing 1-butyl-3-(methoxymethyl)-1H-pyrazole, and how can reaction conditions be optimized to improve yield?
Basic Synthesis Protocol:
The synthesis of pyrazole derivatives often employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution. For example, analogous compounds (e.g., triazole-pyrazole hybrids) were synthesized using copper sulfate and sodium ascorbate in a THF/water mixture (1:1) at 50°C for 16 hours . Key steps include:
- Precursor Preparation : Start with azide-functionalized pyrazoles or alkynes.
- Click Chemistry : Optimize catalyst loading (e.g., 0.2 equiv CuSO₄) and stoichiometry of reactants.
- Workup : Extract with methylene chloride, wash with brine, and purify via column chromatography .
Advanced Optimization Strategies:
To improve yield:
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for better solubility of intermediates.
- Catalyst Tuning : Evaluate alternatives like CuI or ligand-accelerated systems.
- Reaction Monitoring : Use TLC or HPLC to track intermediate formation and adjust reaction time dynamically .
How can researchers resolve discrepancies in NMR data for this compound derivatives?
Basic Characterization Workflow:
Standard characterization involves:
- ¹H/¹³C NMR : Assign peaks using DEPT-135/HSQC to distinguish methoxymethyl (-OCH₂-) and butyl (-CH₂CH₂CH₂CH₃) groups.
- X-ray Crystallography : Confirm molecular geometry, as demonstrated for ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate .
Advanced Contradiction Analysis:
If NMR data conflicts with expected structures:
- Dynamic Effects : Check for conformational flexibility (e.g., hindered rotation of the methoxymethyl group) causing splitting.
- Impurity Profiling : Use LC-MS to detect side products from incomplete substitution or oxidation.
- Computational Validation : Compare experimental chemical shifts with DFT-predicted values (e.g., using Gaussian or ADF software) .
What methodologies are recommended for evaluating the biological activity of this compound?
Basic Screening Approaches:
- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anti-inflammatory Testing : Measure COX-2 inhibition via ELISA or prostaglandin E₂ (PGE₂) quantification in macrophage models .
Advanced Mechanistic Studies:
- Target Identification : Employ SPR (surface plasmon resonance) or thermal shift assays to screen protein binding.
- SAR Development : Synthesize analogs (e.g., varying alkyl chain length or methoxy position) and correlate structural changes with activity trends .
How can researchers address low reproducibility in synthetic yields of this compound?
Basic Troubleshooting:
- Reagent Purity : Ensure azide precursors are free of moisture (store under argon).
- Oxygen Sensitivity : Degas solvents (THF, DMF) to prevent copper catalyst oxidation .
Advanced Root-Cause Analysis:
- Kinetic Studies : Use in-situ IR or ReactIR to monitor reaction progress and identify rate-limiting steps.
- Byproduct Analysis : Isolate and characterize side products (e.g., via GC-MS) to adjust stoichiometry or reaction time .
What are the best practices for analyzing regioselectivity in pyrazole functionalization?
Basic Regiochemical Tools:
- NOE Spectroscopy : Determine spatial proximity of substituents (e.g., methoxymethyl vs. butyl groups).
- Crystallographic Data : Compare bond angles/distances in derivatives (e.g., ethyl 3,4-diaryl pyrazoles) .
Advanced Computational Modeling:
- DFT Calculations : Predict thermodynamic stability of regioisomers using Gibbs free energy comparisons.
- Electron Density Maps : Analyze Fukui indices to identify nucleophilic/electrophilic sites in the pyrazole ring .
How should conflicting bioactivity data between in vitro and cell-based assays be interpreted?
Basic Validation Steps:
- Permeability Testing : Use Caco-2 monolayers or PAMPA to assess cellular uptake.
- Metabolic Stability : Incubate compounds with liver microsomes to identify rapid degradation .
Advanced Mitigation Strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
